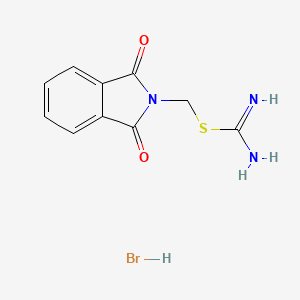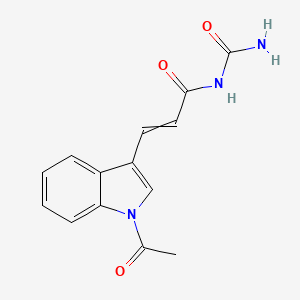![molecular formula C14H15BrO6 B14496858 2-[2-(Acetyloxy)-5-(bromoacetyl)phenoxy]ethyl acetate CAS No. 63436-98-6](/img/structure/B14496858.png)
2-[2-(Acetyloxy)-5-(bromoacetyl)phenoxy]ethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(Acetyloxy)-5-(bromoacetyl)phenoxy]ethyl acetate is an organic compound with the molecular formula C13H13BrO5. It is known for its unique chemical structure, which includes both acetyloxy and bromoacetyl functional groups. This compound is used in various scientific research applications due to its reactivity and potential for forming complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Acetyloxy)-5-(bromoacetyl)phenoxy]ethyl acetate typically involves the acylation of 2-(2-hydroxy-5-bromoacetylphenoxy)ethanol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. Cold-chain transportation and storage under inert atmosphere are essential to maintain the stability of the compound .
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(Acetyloxy)-5-(bromoacetyl)phenoxy]ethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the bromoacetyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the bromoacetyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxyethyl acetates.
Aplicaciones Científicas De Investigación
2-[2-(Acetyloxy)-5-(bromoacetyl)phenoxy]ethyl acetate is utilized in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[2-(Acetyloxy)-5-(bromoacetyl)phenoxy]ethyl acetate involves its interaction with biological molecules. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. This interaction is crucial in studying the molecular pathways and targets involved in various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Acetyloxy-5-bromobenzoic acid: Similar structure but lacks the ethyl acetate group.
5-Bromoaspirin: Contains a bromoacetyl group but differs in the overall structure.
Uniqueness
2-[2-(Acetyloxy)-5-(bromoacetyl)phenoxy]ethyl acetate is unique due to its combination of acetyloxy and bromoacetyl groups, which confer distinct reactivity and potential for forming diverse chemical products. This makes it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
63436-98-6 |
|---|---|
Fórmula molecular |
C14H15BrO6 |
Peso molecular |
359.17 g/mol |
Nombre IUPAC |
2-[2-acetyloxy-5-(2-bromoacetyl)phenoxy]ethyl acetate |
InChI |
InChI=1S/C14H15BrO6/c1-9(16)19-5-6-20-14-7-11(12(18)8-15)3-4-13(14)21-10(2)17/h3-4,7H,5-6,8H2,1-2H3 |
Clave InChI |
LUMDSZBCVGWZCD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCCOC1=C(C=CC(=C1)C(=O)CBr)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


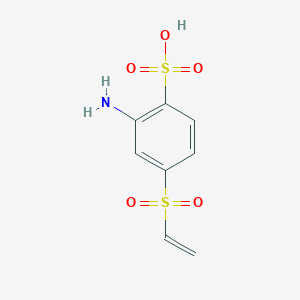
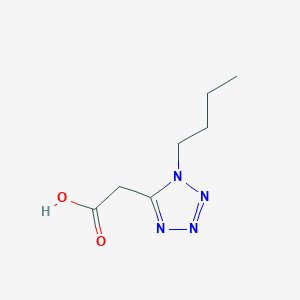
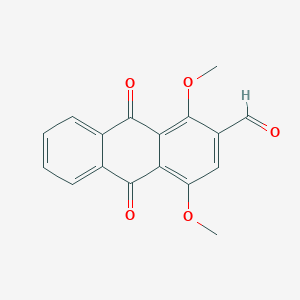

![1-{4-[3-(4-tert-Butylphenoxy)propoxy]phenyl}ethan-1-one](/img/structure/B14496798.png)

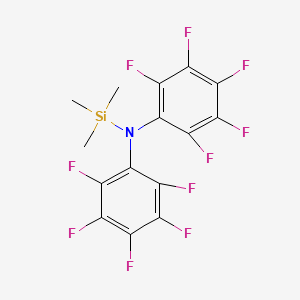

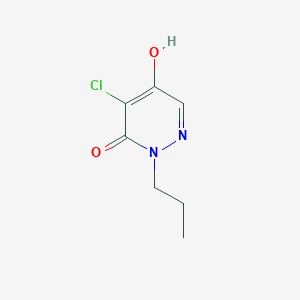
![2,2,3,4,6,7-Hexachlorocyclopenta[b]pyran-5(2H)-one](/img/structure/B14496833.png)
